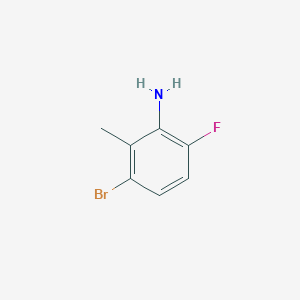

3-Bromo-6-fluoro-2-methylaniline

Description

3-Bromo-6-fluoro-2-methylaniline (CAS: 1227210-36-7) is a halogenated aromatic amine with the molecular formula C₇H₇BrFN. It features a bromine atom at position 3, a fluorine atom at position 6, and a methyl group at position 2 on the aniline backbone. This compound is primarily utilized in pharmaceutical and agrochemical research as a precursor for synthesizing bioactive molecules. Its structural uniqueness arises from the electron-withdrawing effects of bromine and fluorine, which influence its reactivity and physical properties .

Propriétés

IUPAC Name |

3-bromo-6-fluoro-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTKJWOZKGJHGNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301290960 | |

| Record name | 3-Bromo-6-fluoro-2-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301290960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227210-36-7 | |

| Record name | 3-Bromo-6-fluoro-2-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227210-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-6-fluoro-2-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301290960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Bromo-6-fluoro-2-methylaniline can be synthesized through several methods. One common approach involves the bromination and fluorination of 2-methylaniline. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-6-fluoro-2-methylaniline may involve multi-step synthesis processes. These processes are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-6-fluoro-2-methylaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution (SNAr) reactions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the benzene ring .

Applications De Recherche Scientifique

Medicinal Chemistry

3-Bromo-6-fluoro-2-methylaniline serves as an important intermediate in the synthesis of pharmaceuticals. Its unique structure allows for the exploration of structure-activity relationships (SAR) in drug design. It can be used to develop compounds targeting specific enzymes or receptors, enhancing binding affinity and selectivity due to the presence of halogen substituents.

Organic Synthesis

This compound is utilized as a building block in organic synthesis. It can be transformed into various derivatives through:

- Oxidation : Converting the methyl group into carboxylic acids or aldehydes.

- Reduction : Reducing the nitrile group to form amines.

These transformations are crucial for creating complex organic molecules used in different applications.

Material Science

In the chemical industry, 3-Bromo-6-fluoro-2-methylaniline is applied in the production of specialty chemicals, dyes, pigments, and polymers. Its derivatives are particularly valuable for developing materials with specific properties tailored for various industrial applications.

Case Study 1: Drug Development

Research has shown that derivatives of 3-Bromo-6-fluoro-2-methylaniline exhibit promising activity against specific cancer cell lines. In one study, modifications to the compound's structure led to enhanced potency against tumor growth, demonstrating its potential as a lead compound in anticancer drug development.

Case Study 2: Synthesis of Specialty Chemicals

In industrial applications, this compound has been successfully employed in synthesizing novel dyes that exhibit high stability and vibrant colors. The unique combination of bromine and fluorine allows for the production of dyes with superior performance characteristics compared to traditional options.

Mécanisme D'action

The mechanism of action of 3-Bromo-6-fluoro-2-methylaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or nucleic acids .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substitution Patterns

Key analogues include halogenated methylanilines with variations in substituent positions and halogen types. Representative examples are:

Structural Insights :

- Electron Effects : Bromine (Br) and fluorine (F) are both electron-withdrawing groups, but F exerts a stronger inductive effect due to higher electronegativity. This alters the electron density of the aromatic ring, impacting nucleophilic/electrophilic substitution patterns .

- Steric Effects : The methyl group at position 2 in 3-Bromo-6-fluoro-2-methylaniline introduces steric hindrance, which may reduce reactivity at adjacent positions compared to analogues like 3-Bromo-2-methylaniline .

Physical Properties

Comparative data for melting points, solubility, and stability:

Key Observations :

- Fluorine substitution generally enhances solubility in polar aprotic solvents due to increased polarity .

Activité Biologique

3-Bromo-6-fluoro-2-methylaniline is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C7H7BrFN

- Molecular Weight : 202.04 g/mol

- CAS Number : 58540156

The presence of bromine and fluorine atoms in its structure contributes to its unique reactivity and potential biological interactions. The compound is characterized by a benzene ring with a methyl group, a bromine atom at the 3-position, and a fluorine atom at the 6-position.

The biological activity of 3-Bromo-6-fluoro-2-methylaniline is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms are proposed:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, thereby affecting cellular functions.

- Receptor Binding : It can bind to certain receptors on cell surfaces, modulating signal transduction pathways that regulate physiological responses.

These interactions can lead to various biological effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Anticancer Activity

Recent studies have explored the potential anticancer properties of 3-Bromo-6-fluoro-2-methylaniline. For instance:

- Cell Line Studies : Research has shown that this compound exhibits cytotoxic effects against several cancer cell lines. It was found to induce apoptosis in human breast cancer cells by activating caspase pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

Antimicrobial Activity

Additionally, the compound has demonstrated antimicrobial properties:

- In Vitro Studies : It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated significant antibacterial activity .

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 64 | Moderate |

Structure-Activity Relationship (SAR)

The unique structural features of 3-Bromo-6-fluoro-2-methylaniline allow for exploration within the context of SAR studies. Modifications to the bromine or fluorine substituents can significantly alter biological activity:

- Bromine Substitution : Replacing bromine with other halogens may reduce binding affinity to target enzymes.

- Fluorine Effects : The presence of fluorine enhances lipophilicity, potentially improving membrane permeability and bioavailability .

Case Studies

-

Case Study on Anticancer Effects :

A study conducted on the effects of 3-Bromo-6-fluoro-2-methylaniline on MCF-7 cells revealed that treatment led to a significant decrease in cell viability after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells, indicating its potential as an anticancer agent. -

Case Study on Antimicrobial Activity :

Another investigation assessed the antimicrobial efficacy of this compound against clinical isolates of E. coli. Results showed that it inhibited bacterial growth effectively, suggesting its potential for development as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.